molecular formula C20H22BNO3 B6323743 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096997-47-4

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B6323743
CAS No.: 2096997-47-4
M. Wt: 335.2 g/mol
InChI Key: ALDGPFHUIPTTMH-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a benzyloxy group and a dioxaborinan moiety

Preparation Methods

The synthesis of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the following steps:

Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar compounds to 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include:

These compounds share the dioxaborinan or dioxaborolan moiety but differ in their substituents and overall structure. The unique combination of the benzyloxy and nitrile groups in this compound provides distinct reactivity and applications.

Properties

IUPAC Name

2-phenylmethoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-9-10-19(17(11-18)13-22)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGPFHUIPTTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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